2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone
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Overview
Description
2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring fused with a cyclohexyl group, a sulfanyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone typically involves the condensation of o-phenylenediamine with cyclohexanone to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperidinyl derivatives.
Scientific Research Applications
2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the piperidinyl group can modulate its binding affinity to various receptors .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
Cyclohexylbenzimidazole: Similar structure but lacks the sulfanyl and piperidinyl groups.
Piperidinylbenzimidazole: Contains the piperidinyl group but lacks the cyclohexyl and sulfanyl groups.
Uniqueness
2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone is unique due to its combination of a benzimidazole ring with cyclohexyl, sulfanyl, and piperidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H27N3OS |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(1-cyclohexylbenzimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H27N3OS/c24-19(22-13-7-2-8-14-22)15-25-20-21-17-11-5-6-12-18(17)23(20)16-9-3-1-4-10-16/h5-6,11-12,16H,1-4,7-10,13-15H2 |
InChI Key |
NASBAVOIWDTMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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